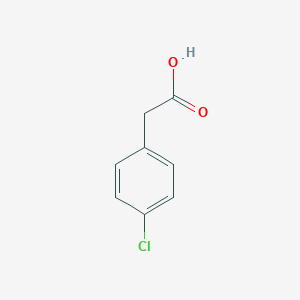

4-Chlorophenylacetic acid

Description

This compound has been reported in Apis cerana with data available.

RN given refers to parent cpd

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPKJZJVTHSESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062031 | |

| Record name | p-Chlorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1878-66-6 | |

| Record name | (4-Chlorophenyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1878-66-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Chlorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-chlorophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROBENZENEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLQ6PU28WR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Chlorophenylacetic acid chemical properties and structure

An In-depth Technical Guide to 4-Chlorophenylacetic Acid: Chemical Properties, Structure, and Applications

Introduction

This compound (4-CPA), a halogenated derivative of phenylacetic acid, is a molecule of significant interest in pharmaceutical and agrochemical research. It serves as a versatile intermediate in the synthesis of various bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[1] Notably, it has been investigated for its potential anticancer properties, particularly in the context of hormone-sensitive cancers.[2][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, relevant experimental protocols, and its role as a modulator of biological pathways for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is a monocarboxylic acid where an acetic acid molecule is substituted with a 4-chlorophenyl group on one of the methyl hydrogens.[4] This structure imparts specific reactivity and biological activity to the molecule.

Structural Identifiers:

-

IUPAC Name: 2-(4-chlorophenyl)acetic acid[4]

-

SMILES: OC(=O)Cc1ccc(Cl)cc1[5]

-

InChI: InChI=1S/C8H7ClO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11)[6]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇ClO₂ | [1][4][7] |

| Molecular Weight | 170.59 g/mol | [1][4][7] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 102 - 107 °C | [2][5][7][8] |

| Boiling Point | 241.44 °C (estimate) | [7] |

| pKa (at 25°C) | 4.19 | [3][9] |

| Solubility | Soluble in ethanol (B145695) (100 mg/mL) and DMSO. | [3][10] |

Biological Activity and Signaling Pathways

This compound has been identified as a compound with potent biological effects, most notably as an antitumor agent.[2] Its primary mechanism of action is often cited as the inhibition of aromatase and antagonism of estrogen signaling, which is a critical pathway in the proliferation of estrogen-sensitive breast cancers.[5][10]

Aromatase Inhibition Pathway

Aromatase (cytochrome P450 19A1) is the key enzyme responsible for the final step of estrogen biosynthesis, converting androgens (e.g., testosterone (B1683101) and androstenedione) into estrogens (e.g., estradiol (B170435) and estrone).[4][11] In estrogen receptor-positive (ER+) breast cancers, estrogen binds to the estrogen receptor, promoting tumor cell proliferation.[7] Aromatase inhibitors block this estrogen production, thereby depriving cancer cells of their primary growth signal, which can lead to cell cycle arrest and apoptosis.[2][10]

It is important to note that while 4-CPA is commercially described as a potent aromatase inhibitor, one in vivo study using MMTV-aromatase transgenic mice found that 4-CPA inhibited estrogen-responsive tumor formation without altering aromatase levels or activity, suggesting that its anticancer effects may proceed through alternative mechanisms in certain contexts.[1]

References

- 1. Inhibition of estrogen-induced mammary tumor formation in MMTV-aromatase transgenic mice by 4-chlorophenylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signaling pathways of apoptosis activated by aromatase inhibitors and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 1878-66-6 [chemicalbook.com]

- 4. ClinPGx [clinpgx.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 4-CPA | SIELC Technologies [sielc.com]

- 7. ClinPGx [clinpgx.org]

- 8. helixchrom.com [helixchrom.com]

- 9. This compound [chembk.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Aromatase inhibitor - Wikipedia [en.wikipedia.org]

Synthesis of 4-Chlorophenylacetic Acid from p-Chlorobenzyl Cyanide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-chlorophenylacetic acid from p-chlorobenzyl cyanide, a critical transformation in the production of various pharmaceuticals and other fine chemicals. This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the non-steroidal anti-inflammatory drug diclofenac, as well as certain pesticides and plant growth hormones. The conversion of p-chlorobenzyl cyanide to this compound is a common and efficient synthetic route. This transformation is typically achieved through the hydrolysis of the nitrile group, which can be catalyzed by either acid or base.

Reaction Mechanism and Signaling Pathway

The hydrolysis of p-chlorobenzyl cyanide to this compound proceeds through a two-step mechanism. Initially, the nitrile is hydrated to form an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. This process can be effectively carried out under both acidic and basic conditions.

Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom more susceptible to nucleophilic attack by water.[1] Subsequent tautomerization of the resulting imidic acid yields the amide.[1] The amide is then hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.[2]

In a basic medium, the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form the amide. Further hydrolysis of the amide under basic conditions yields the carboxylate salt and ammonia.[2] Acidification of the reaction mixture is then required to obtain the final carboxylic acid.[2][3]

Quantitative Data Summary

The synthesis of this compound from p-chlorobenzyl cyanide can be achieved with high yields and purity under optimized conditions. The following table summarizes key quantitative data from various reported methods.

| Method | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| Acid Hydrolysis | 98% H₂SO₄, H₂O | 100 - 110 | Not Specified | 95.2 | 99.96 | [4] |

| Acid Hydrolysis | 98% H₂SO₄, H₂O | 90 - 130 | 1 hour | 95.4 | 99.94 | [5] |

| Alkaline Hydrolysis with PTC | NaOH, C₆H₅CH₂(CH₃)₃N⁺Cl⁻ | Not Specified | Not Specified | Not Specified | Not Specified | [6][7] |

Experimental Protocols

This section provides detailed experimental procedures for both acid-catalyzed and base-catalyzed hydrolysis of p-chlorobenzyl cyanide.

Acid-Catalyzed Hydrolysis Protocol

This protocol is adapted from a patented industrial method and can be scaled down for laboratory use.[4]

Materials:

-

p-Chlorobenzyl cyanide (99.0%)

-

Sulfuric acid (98%)

-

Water

-

50L enamel reaction vessel (or appropriately sized round-bottom flask for lab scale)

-

Heating mantle with stirrer

-

Separatory funnel

-

Buchner funnel and filter paper

-

Vacuum drying oven

Procedure:

-

In the reaction vessel, carefully add 8 kg of water to 11.9 kg of 98% sulfuric acid while stirring to prepare a 30-70% sulfuric acid solution.

-

Heat the sulfuric acid solution to 90-150 °C.

-

Slowly add 13.0 kg of 99.0% p-chlorobenzyl cyanide to the heated acid solution over a period of time, maintaining the reaction temperature.

-

After the addition is complete, maintain the temperature and reflux for a specified period until the reaction is complete (monitoring by GC analysis is recommended, aiming for <1% residual nitrile).[4]

-

After the reaction, allow the mixture to cool and settle for 10-15 minutes, then separate the lower acidic aqueous layer.

-

To the upper organic layer, add 10-15 kg of water and heat to 90-100 °C with stirring.

-

Cool the mixture to induce crystallization of the this compound.

-

Collect the crystals by suction filtration and wash the filter cake with warm water.

-

Dry the product in a vacuum oven at 90-100 °C to obtain the final product.

Alkaline Hydrolysis Protocol

This is a general laboratory-scale procedure for alkaline hydrolysis.[2][3][8]

Materials:

-

p-Chlorobenzyl cyanide

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol/Water solvent mixture

-

Hydrochloric acid (HCl) for acidification

-

Round-bottom flask with reflux condenser

-

Heating mantle with stirrer

-

Beaker

-

pH paper or pH meter

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

In a round-bottom flask, dissolve p-chlorobenzyl cyanide in a suitable solvent such as an ethanol/water mixture.

-

Add a stoichiometric excess of sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with hydrochloric acid to a pH of approximately 2 to precipitate the this compound.

-

Collect the precipitate by suction filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water) for further purification if necessary.

-

Dry the purified crystals in an oven at an appropriate temperature.

Purification and Characterization

The crude this compound obtained from the synthesis can be purified by several methods, including:

-

Washing: The crude product can be washed with water to remove residual acids, bases, and salts.[4]

-

Recrystallization: This is a highly effective method for obtaining high-purity product. Suitable solvents include water or alcohol-water mixtures.

-

Activated Carbon Treatment: The sodium salt of the acid can be treated with activated carbon to remove colored impurities before acidification.[4]

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques, including:

-

Melting Point: The reported melting point of this compound is in the range of 102-105 °C.[9]

-

Infrared (IR) Spectroscopy: To confirm the presence of the carboxylic acid functional group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.[6][7]

-

Gas Chromatography (GC): To assess the purity of the final product.[4]

Conclusion

The synthesis of this compound from p-chlorobenzyl cyanide via hydrolysis is a robust and high-yielding process. Both acidic and basic conditions can be effectively employed, with the choice of method often depending on the desired scale of production and available equipment. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis and application of this important chemical intermediate.

References

- 1. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]

- 5. CN100465149C - The manufacture method of chlorophenylacetic acid - Google Patents [patents.google.com]

- 6. Synthesis and characterization of p-chlorophenylacetic acid [journal.buct.edu.cn]

- 7. researchgate.net [researchgate.net]

- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 9. scribd.com [scribd.com]

An In-depth Technical Guide to 4-Chlorophenylacetic Acid (CAS Number: 1878-66-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenylacetic acid (4-CPA), with the CAS registry number 1878-66-6, is a halogenated derivative of phenylacetic acid.[1] This white to off-white crystalline solid serves as a versatile intermediate in the synthesis of various organic compounds.[1] In the realm of pharmaceutical and biomedical research, 4-CPA has garnered significant interest for its potential therapeutic applications, particularly in the context of hormone-dependent cancers.[2][3] Initially investigated as a potential aromatase inhibitor, recent studies have elucidated its role as an antagonist of estrogen signaling, making it a subject of investigation for the treatment of estrogen-sensitive breast cancer.[2][4] This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, synthesis and purification methods, analytical data, biological activity, and detailed experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in a laboratory setting.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1878-66-6 | [1] |

| Molecular Formula | C₈H₇ClO₂ | [1] |

| Molecular Weight | 170.59 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 102-105 °C | [5] |

| Solubility | Soluble in ethanol (B145695) (100 mg/mL) and other organic solvents. Limited solubility in water. | [1][5] |

| pKa | No data available | |

| LogP | No data available |

Synthesis and Purification

Synthesis via Hydrolysis of 4-Chlorobenzyl Cyanide

A common and efficient method for the synthesis of this compound is the hydrolysis of 4-chlorobenzyl cyanide.[6][7] This reaction can be carried out under acidic or basic conditions. A detailed experimental protocol for the acidic hydrolysis is provided in the "Experimental Protocols" section. The overall reaction is depicted below:

Caption: Synthesis of this compound.

Purification by Recrystallization

The crude this compound obtained from synthesis can be purified by recrystallization to obtain a high-purity product. The choice of solvent is critical for effective purification. A solvent should be selected in which 4-CPA is highly soluble at elevated temperatures and sparingly soluble at room temperature.[8][9] Water or mixed solvent systems are often employed for the recrystallization of phenylacetic acid derivatives.[10] A general protocol for recrystallization is provided in the "Experimental Protocols" section.

Analytical Data

The structural confirmation and purity assessment of this compound are typically performed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 1H NMR Spectral Data of this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| ~11.0 | Singlet (broad) | 1H | -COOH | [11] |

| 7.29 - 7.25 | Multiplet | 4H | Aromatic C-H | [11] |

| 3.62 | Singlet | 2H | -CH₂- | [11] |

Table 3: 13C NMR Spectral Data of this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| ~177 | C=O (Carboxylic Acid) | [4][12] |

| ~133 | Aromatic C-Cl | [4][12] |

| ~132 | Aromatic C (quaternary) | [4][12] |

| ~130 | Aromatic C-H | [4][12] |

| ~129 | Aromatic C-H | [4][12] |

| ~40 | -CH₂- | [4][12] |

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) | [13][14] |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) | [13][14] |

| ~1490, ~1400 | Medium | C=C stretch (Aromatic) | [13][14] |

| ~1090 | Strong | C-Cl stretch | [13][14] |

| ~930 | Medium, Broad | O-H bend (Carboxylic Acid dimer) | [13][14] |

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment | Reference(s) |

| 172 | ~35 | [M+2]⁺ (due to ³⁷Cl isotope) | [11] |

| 170 | 100 | [M]⁺ (Molecular ion) | [11] |

| 127 | ~30 | [M - COOH]⁺ | [11] |

| 125 | ~90 | [M - COOH - H₂]⁺ | [11] |

| 91 | ~65 | [C₇H₇]⁺ (Tropylium ion) | [11] |

Biological Activity

Mechanism of Action: Estrogen Signaling Antagonism

This compound has been shown to possess anticancer properties, particularly against estrogen receptor-positive (ER+) breast cancer cells.[2] While initially explored as a potential aromatase inhibitor, further studies have revealed that its primary mechanism of action is the antagonism of estrogen signaling.[2][3] It inhibits the growth of ER+ breast cancer cells and interferes with the activation of estrogen-sensitive promoters.[2] Importantly, this effect is not due to a reduction in estrogen receptor expression or direct inhibition of aromatase activity.[2][3] Instead, 4-CPA appears to interfere with the estrogen/estrogen response element (ERE) pathway through a novel mechanism that does not involve direct binding to the estrogen receptor.[2]

Caption: Proposed mechanism of 4-CPA in estrogen signaling.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the acid-catalyzed hydrolysis of 4-chlorobenzyl cyanide.[7][15]

Materials:

-

4-Chlorobenzyl cyanide

-

Sulfuric acid (concentrated)

-

Water

-

5-L round-bottom flask with mechanical stirrer and reflux condenser

-

Heating mantle

-

Buchner funnel and filter flask

Procedure:

-

In the 5-L round-bottom flask, cautiously add 840 mL of concentrated sulfuric acid to 1150 mL of water with stirring.

-

To this diluted sulfuric acid solution, add 700 g of 4-chlorobenzyl cyanide.

-

Heat the mixture to reflux with constant stirring for 3 hours.

-

After the reaction is complete, cool the mixture slightly and pour it into 2 L of cold water with stirring to prevent the formation of a solid mass.

-

Collect the precipitated crude this compound by vacuum filtration using a Buchner funnel.

-

Wash the crude product with cold water.

-

The crude product can be further purified by recrystallization.

Purification by Recrystallization

This is a general protocol for the purification of a solid organic compound.[8][9]

Materials:

-

Crude this compound

-

Appropriate recrystallization solvent (e.g., water, ethanol-water mixture)

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent to the flask.

-

Gently heat the mixture on a hot plate with swirling to dissolve the solid. Add more solvent in small portions if necessary until the solid is completely dissolved at the boiling point of the solvent.

-

If there are insoluble impurities, perform a hot gravity filtration.

-

Allow the hot, clear solution to cool slowly to room temperature.

-

Once crystals have formed, cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals, for example, in a desiccator or a vacuum oven at a low temperature.

Alamar Blue Cell Viability Assay

This protocol is used to assess the effect of 4-CPA on the proliferation of cancer cells, such as MCF-7.[7][16][17]

Materials:

-

MCF-7 cells (or other ER+ cell line)

-

Cell culture medium

-

This compound stock solution

-

Alamar Blue reagent

-

96-well microplate

-

CO₂ incubator

-

Fluorescence microplate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to attach overnight in a CO₂ incubator at 37°C.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of 4-CPA. Include appropriate vehicle controls.

-

Incubate the cells for the desired treatment period (e.g., 48-72 hours).

-

Add Alamar Blue reagent (typically 10% of the well volume) to each well.

-

Incubate for 1-4 hours, or until a color change is observed.

-

Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Estrogen Receptor Competitive Binding Assay

This protocol determines if 4-CPA directly competes with estradiol (B170435) for binding to the estrogen receptor.[1][2][3]

Materials:

-

Rat uterine cytosol (as a source of estrogen receptors)

-

[³H]-17β-estradiol (radiolabeled estradiol)

-

Unlabeled 17β-estradiol (for standard curve)

-

This compound

-

Assay buffer (e.g., TEDG buffer)

-

Hydroxylapatite slurry

-

Scintillation vials and scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of unlabeled 17β-estradiol and this compound in the assay buffer.

-

In assay tubes, combine the rat uterine cytosol, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of either unlabeled estradiol (for the standard curve) or 4-CPA.

-

Incubate the tubes at 4°C for 16-20 hours to reach equilibrium.

-

Separate the bound from unbound radioligand by adding hydroxylapatite slurry and incubating on ice.

-

Wash the hydroxylapatite pellets with buffer to remove unbound radioligand.

-

Add scintillation cocktail to the pellets and measure the radioactivity using a scintillation counter.

-

Generate a competition curve and determine the IC₅₀ value for 4-CPA.

ERE-Luciferase Reporter Gene Assay

This assay assesses the ability of 4-CPA to inhibit estrogen-induced gene expression.[18][19]

Materials:

-

A cell line stably transfected with an estrogen response element (ERE)-driven luciferase reporter gene (e.g., T47D-KBluc).

-

Cell culture medium

-

17β-Estradiol

-

This compound

-

Luciferase assay reagent

-

96-well opaque microplate

-

Luminometer

Procedure:

-

Seed the ERE-luciferase reporter cells in a 96-well opaque plate and allow them to attach.

-

Treat the cells with a fixed concentration of 17β-estradiol in the presence of varying concentrations of this compound. Include appropriate controls (vehicle, estradiol alone, 4-CPA alone).

-

Incubate the cells for 24 hours.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Express the results as a percentage of the estradiol-induced luciferase activity and determine the IC₅₀ for the inhibition.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[15] It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound. Work in a well-ventilated area to avoid inhaling dust or vapors.[15]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. Its role as an antagonist of estrogen signaling, rather than a direct aromatase inhibitor, highlights a nuanced mechanism of action that warrants further investigation for the development of novel therapeutics for estrogen-dependent diseases, particularly breast cancer. The synthetic and analytical methods, along with the biological assay protocols detailed in this guide, provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound.

References

- 1. epa.gov [epa.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. 4-Chlorophenoxyacetic acid(122-88-3) IR Spectrum [m.chemicalbook.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. mt.com [mt.com]

- 9. researchgate.net [researchgate.net]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. This compound(1878-66-6) 1H NMR spectrum [chemicalbook.com]

- 12. This compound(1878-66-6) 13C NMR spectrum [chemicalbook.com]

- 13. This compound(1878-66-6) IR Spectrum [chemicalbook.com]

- 14. Benzeneacetic acid, 4-chloro- [webbook.nist.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. academic.oup.com [academic.oup.com]

- 19. academic.oup.com [academic.oup.com]

Spectroscopic Profile of 4-Chlorophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chlorophenylacetic acid, a compound of interest in pharmaceutical research and organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. Detailed experimental protocols for acquiring this data are also provided, alongside a visual representation of the analytical workflow.

Chemical Structure and Properties

-

IUPAC Name: 2-(4-chlorophenyl)acetic acid

-

Synonyms: p-Chlorophenylacetic acid

-

Molecular Formula: C₈H₇ClO₂

-

Molecular Weight: 170.59 g/mol

-

Melting Point: 103 - 107 °C

-

Appearance: White to off-white crystalline powder.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.29 | Singlet | 1H | Carboxylic acid proton (-COOH) |

| 7.29 | Doublet | 2H | Aromatic protons (ortho to -CH₂COOH) |

| 7.20 | Doublet | 2H | Aromatic protons (ortho to -Cl) |

| 3.60 | Singlet | 2H | Methylene protons (-CH₂) |

Solvent: CDCl₃, Instrument Frequency: 90 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 177.5 | Carboxylic acid carbon (-COOH) |

| 133.0 | Aromatic carbon (-C-Cl) |

| 132.5 | Aromatic carbon (-C-CH₂) |

| 130.8 | Aromatic carbons (ortho to -CH₂COOH) |

| 128.8 | Aromatic carbons (ortho to -Cl) |

| 40.5 | Methylene carbon (-CH₂) |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2900-3100 | Broad | O-H stretch (Carboxylic acid) |

| 1700 | Strong | C=O stretch (Carboxylic acid) |

| 1490 | Medium | C=C stretch (Aromatic ring) |

| 1090 | Strong | C-Cl stretch |

| 930 | Medium, Broad | O-H bend (Carboxylic acid dimer) |

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Putative Fragment |

| 172 | 11.4 | [M+2]⁺ (due to ³⁷Cl isotope) |

| 170 | 35.1 | [M]⁺ (Molecular ion) |

| 127 | 32.6 | [M - COOH]⁺ |

| 125 | 100.0 | [M - COOH - H₂]⁺ |

| 89 | 22.6 | [C₇H₄Cl]⁺ |

Ionization Method: Electron Ionization (EI) at 75 eV[1][2]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (B151607) (CDCl₃, approximately 0.7 mL). The solution is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer, for instance, a 90 MHz instrument. For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, the spectral width is generally set from 0 to 200 ppm. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. A background spectrum of a pure KBr pellet is recorded. The FT-IR spectrum of the sample pellet is then recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the solid sample is introduced into the ion source, typically via a direct insertion probe. The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV). The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for obtaining the spectroscopic data described in this guide.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

4-Chlorophenylacetic Acid: An In-depth Technical Guide to its Auxinic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenylacetic acid (4-CPA) is a synthetic auxin, a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). It is widely utilized in agriculture to manipulate plant growth and development, most notably to improve fruit set, induce parthenocarpy (fruit development without fertilization), and prevent premature fruit drop.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanism of action of 4-CPA, detailing its interaction with auxin receptors, downstream signaling pathways, and resultant physiological effects. The information is curated to be a valuable resource for researchers in plant biology, crop improvement, and the development of novel plant growth regulators.

Core Mechanism of Action: The Auxin Signaling Pathway

The action of 4-CPA, like other auxins, is mediated through the core auxin signaling pathway, which involves a sophisticated system of co-receptors and transcriptional regulation. The key players in this pathway are the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.

Binding to the TIR1/AFB Co-Receptor Complex

The primary perception of the auxin signal occurs when an auxin molecule, such as 4-CPA, binds to a co-receptor complex formed by a TIR1/AFB protein and an Aux/IAA protein. TIR1/AFB proteins are F-box proteins that act as the substrate recognition component of an SCF (SKP1-CULLIN-F-BOX) E3 ubiquitin ligase complex. The auxin molecule acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB protein and the degron motif within Domain II of the Aux/IAA protein.

While the precise binding affinity (Kd) of 4-CPA to the TIR1/AFB co-receptor complex is not extensively documented in publicly available literature, studies on other synthetic auxins and related transporters provide insights. For instance, 4-CPA exhibits a binding affinity to the auxin transporter PIN8 that is approximately 8-fold lower than that of the natural auxin IAA. Although not a direct measure of receptor binding, this suggests that 4-CPA may generally be a weaker binder to auxin-related proteins compared to IAA. Comparative studies with other synthetic auxins show a wide range of binding affinities to the TIR1/AFB-Aux/IAA co-receptor complex, highlighting the specificity of these interactions.

Degradation of Aux/IAA Repressors and Activation of ARF Transcription Factors

The binding of 4-CPA to the TIR1/AFB-Aux/IAA complex targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB complex. This polyubiquitination marks the Aux/IAA for degradation by the 26S proteasome.

In the absence of auxin, Aux/IAA proteins heterodimerize with ARF transcription factors, repressing their activity. The degradation of Aux/IAA proteins relieves this repression, allowing the ARF transcription factors to bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes and regulate their transcription. This leads to a cascade of downstream physiological responses, including cell division, elongation, and differentiation.

Signaling Pathway Diagram

Quantitative Data on the Effects of this compound

The application of 4-CPA elicits a range of quantifiable physiological responses in plants. The following tables summarize key quantitative data from studies on tomato and grape.

Table 1: Effect of 4-CPA on Tomato (Solanum lycopersicum) Fruit Set and Yield

| Concentration (ppm) | Application Method | Fruit Set (%) | Yield per Plant (kg) | Reference |

| 0 (Control) | Inflorescence dipping | - | - | [4] |

| 30 | Inflorescence dipping | 72.50 | 4.95 | [4] |

| 0 (Control) | Flower spray | 363.5 (fruits) | - | [3] |

| 15 | Flower spray | 397.5 (fruits) | - | [3] |

| 45 | Flower spray | 422.0 (fruits) | - | [3] |

| 75 | Flower spray | 480.5 (fruits) | - | [3] |

| 0 (Control) | Twice a week spray | - | - | [5] |

| 75 | Twice a week spray | - | 7.08 | [5] |

Table 2: Effect of 4-CPA on Grape (Vitis vinifera × V. labrusca 'Fenghou') Fruit and Seed Development [6]

| Parameter | Control | 4-CPA Treated |

| Fruit Set Rate (%) | 26.33 | 23.87 |

| Average Single-Fruit Weight (g) at 80 DAT | 10.1 | 1.83 |

| Average Number of Seeds/Seed-like Products per Fruit | 2.1 | 4.8 |

Table 3: Effect of 4-CPA on Gene Expression in Grape (Vitis vinifera × V. labrusca 'Fenghou') Ovules [6]

| Gene | Time After Treatment | Expression Change vs. Control |

| VvARF2 | 4 DAT | Lower |

| VvARF2 | 8-16 DAT | Higher |

| VvAP2 | 4-16 DAT | Significantly Lower |

| VvTTG2 | 4 & 8 DAT | Lower |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 4-CPA's mechanism of action.

In Vitro Auxin Binding Assay using Surface Plasmon Resonance (SPR)

This protocol is adapted from established methods for analyzing auxin-receptor interactions.

Objective: To quantitatively measure the binding affinity of 4-CPA to the TIR1/AFB-Aux/IAA co-receptor complex.

Materials:

-

Purified recombinant TIR1/AFB and Aux/IAA proteins (or a peptide corresponding to the Aux/IAA degron motif).

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), ethanolamine-HCl).

-

Running buffer (e.g., HBS-EP buffer).

-

4-CPA solutions of varying concentrations.

-

Control compounds (e.g., IAA, inactive auxin analogs).

Procedure:

-

Protein Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a mixture of NHS and EDC.

-

Immobilize the TIR1/AFB protein to the activated surface by injecting the purified protein solution. The amount of immobilized protein should be optimized to achieve a suitable response level.

-

Deactivate any remaining active esters by injecting ethanolamine-HCl.

-

-

Binding Analysis:

-

Prepare a series of analyte solutions containing a constant concentration of the Aux/IAA protein (or degron peptide) and varying concentrations of 4-CPA in running buffer.

-

Inject the analyte solutions over the immobilized TIR1/AFB surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time to observe the association and dissociation phases of the interaction.

-

Regenerate the sensor surface between injections using a low pH buffer to remove the bound analyte.

-

-

Data Analysis:

-

Correct the sensorgrams for non-specific binding by subtracting the signal from a reference flow cell.

-

Fit the kinetic data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Yeast Two-Hybrid (Y2H) Assay for 4-CPA-Mediated Protein Interactions

This protocol is a generalized procedure for investigating ligand-dependent protein-protein interactions.

Objective: To determine if 4-CPA can mediate the interaction between a TIR1/AFB protein and an Aux/IAA protein in a cellular context.

Materials:

-

Yeast strains (e.g., AH109, Y187).

-

Yeast expression vectors (one containing a DNA-binding domain, e.g., GAL4-BD, and one containing an activation domain, e.g., GAL4-AD).

-

cDNAs for the TIR1/AFB and Aux/IAA proteins of interest.

-

Yeast transformation reagents (e.g., lithium acetate, polyethylene (B3416737) glycol).

-

Selective growth media (e.g., SD/-Leu/-Trp, SD/-Leu/-Trp/-His/-Ade).

-

4-CPA stock solution.

-

X-α-Gal for colorimetric assay.

Procedure:

-

Vector Construction:

-

Clone the coding sequence of the TIR1/AFB protein in-frame with the GAL4 DNA-binding domain in the "bait" vector.

-

Clone the coding sequence of the Aux/IAA protein in-frame with the GAL4 activation domain in the "prey" vector.

-

-

Yeast Transformation:

-

Co-transform the bait and prey vectors into a suitable yeast reporter strain.

-

Select for yeast cells that have successfully taken up both plasmids by plating on selective medium (e.g., SD/-Leu/-Trp).

-

-

Interaction Assay:

-

Grow the transformed yeast colonies on selective medium containing different concentrations of 4-CPA (and appropriate controls, including no auxin and IAA).

-

Assess the interaction by observing the growth of yeast on highly selective medium (e.g., SD/-Leu/-Trp/-His/-Ade), which indicates the activation of reporter genes.

-

Perform a quantitative β-galactosidase assay using a substrate like ONPG or a qualitative assay using X-α-Gal to measure the strength of the interaction.

-

DR5::GUS Reporter Assay for Auxin Response

This protocol describes how to visualize auxin response in plant tissues.

Objective: To visualize the spatial and temporal patterns of auxin response induced by 4-CPA treatment.

Materials:

-

Transgenic plants expressing the DR5::GUS reporter construct.

-

4-CPA treatment solutions at various concentrations.

-

GUS staining solution (containing X-Gluc, buffer, potassium ferricyanide, and potassium ferrocyanide).

-

70% ethanol (B145695).

-

Microscope.

Procedure:

-

Plant Treatment:

-

Treat the DR5::GUS transgenic plants or specific tissues (e.g., seedlings, flowers, developing fruits) with different concentrations of 4-CPA for a specified duration. Include a mock-treated control.

-

-

GUS Staining:

-

Harvest the treated tissues and immerse them in the GUS staining solution.

-

Incubate the tissues at 37°C for several hours to overnight, allowing the GUS enzyme to cleave the X-Gluc substrate and produce a blue precipitate.

-

-

Destaining and Visualization:

-

Remove the staining solution and destain the tissues with 70% ethanol to remove chlorophyll (B73375) and other pigments.

-

Observe the blue staining pattern under a microscope to identify the cells and tissues that exhibit an auxin response.

-

Quantitative Real-Time PCR (qRT-PCR) for Auxin-Responsive Gene Expression

This protocol is for quantifying the changes in gene expression in response to 4-CPA.

Objective: To measure the relative expression levels of specific auxin-responsive genes (e.g., VvARF2, VvAP2, VvTTG2) following 4-CPA treatment.

Materials:

-

Plant tissues treated with 4-CPA and control tissues.

-

Liquid nitrogen.

-

RNA extraction kit.

-

DNase I.

-

cDNA synthesis kit.

-

qRT-PCR master mix (e.g., SYBR Green).

-

Gene-specific primers for the target and reference genes.

-

qRT-PCR instrument.

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Harvest plant tissues at different time points after 4-CPA treatment and immediately freeze in liquid nitrogen.

-

Extract total RNA using a suitable RNA extraction kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

qRT-PCR:

-

Set up the qRT-PCR reactions containing the cDNA template, gene-specific primers for the target and reference genes, and the qRT-PCR master mix.

-

Run the qRT-PCR program on a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Normalize the Ct values of the target genes to the Ct values of one or more stably expressed reference genes.

-

Calculate the relative gene expression changes using a method such as the 2-ΔΔCt method.

-

Conclusion

This compound exerts its auxin-like effects by hijacking the plant's natural auxin signaling pathway. By binding to the TIR1/AFB-Aux/IAA co-receptor complex, it triggers the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin-responsive genes. This, in turn, drives a variety of developmental processes, including cell division and differentiation, which are harnessed in agricultural practices to improve fruit set and yield. While it is established that 4-CPA is a functional auxin mimic, further research to precisely quantify its binding affinities to the various TIR1/AFB receptors and to elucidate its complete downstream transcriptomic and proteomic effects will provide a more nuanced understanding of its mechanism of action and pave the way for the development of more specific and efficient plant growth regulators.

References

- 1. Application of 4-CPA or ethanol enhances plant growth and fruit quality of phyA mutant under heat stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. 4-CPA (4-Chlorophenoxyacetic Acid) Induces the Formation and Development of Defective “Fenghou” (Vitis vinifera × V. labrusca) Grape Seeds - PMC [pmc.ncbi.nlm.nih.gov]

A-4-Chlorophenylacetic Acid and Aromatase Inhibition: An Analysis of Contradictory Evidence

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenylacetic acid (4-CPA) is a compound that has been investigated for its potential anti-cancer properties, particularly in the context of estrogen-responsive breast cancer. While some commercial suppliers have marketed 4-CPA as a potent aromatase inhibitor, a thorough review of the scientific literature reveals conflicting evidence and a notable absence of direct biochemical data to support this claim. This technical guide provides an in-depth analysis of the available information, highlighting the key experimental findings and the current understanding of 4-CPA's mechanism of action.

Conflicting Reports on Aromatase Inhibition

Lack of Quantitative Inhibitory Data

A comprehensive search of the scientific literature reveals a lack of quantitative data, such as IC50 or Ki values, that would be essential to characterize the direct inhibitory effect of this compound on the aromatase enzyme. Such data is standard for validating and quantifying the potency of enzyme inhibitors. The absence of these metrics for 4-CPA in peer-reviewed publications is a critical gap in the evidence required to definitively classify it as an aromatase inhibitor.

Key Experimental Protocol: In Vivo Study in MMTV-Aromatase Transgenic Mice

The most definitive study to date on the interaction between 4-CPA and aromatase in a biological system was conducted by Macedo et al. (2007). A summary of their experimental approach is provided below to offer insight into the evidence suggesting a non-aromatase-inhibitory mechanism.

Objective: To determine if this compound inhibits estrogen-induced mammary tumorigenesis in MMTV-aromatase transgenic mice and to ascertain if this effect is mediated through the inhibition of aromatase.

Experimental Model: MMTV-aromatase transgenic mice, which have elevated levels of estrogen in their mammary glands and are prone to developing estrogen-responsive tumors.

Methodology:

-

Animal Treatment: A cohort of MMTV-aromatase mice was exposed to the carcinogen 7,12-dimethylbenz(a)anthracene (DMBA) to induce tumor formation. Subsequently, the mice were treated with this compound.

-

Tumor Monitoring: The incidence and growth of mammary tumors were monitored over time in both the 4-CPA-treated and control groups.

-

Biochemical Analysis: Upon completion of the treatment period, mammary tissues were collected and analyzed for:

-

Estrogen Receptor (ER) expression levels.

-

Aromatase protein levels.

-

Aromatase enzymatic activity.

-

Results: The study found that 4-CPA treatment significantly inhibited mammary tumor formation in the MMTV-aromatase mice. However, the biochemical analyses revealed that this anti-tumor effect was not accompanied by a reduction in ER expression, aromatase protein levels, or aromatase enzymatic activity in the mammary tissue.[2]

Visualizing the Context: Estrogen Synthesis and Experimental Workflow

To provide a clear context for the role of aromatase and the experimental design of the key study, the following diagrams are presented.

Caption: Simplified pathway of estrogen biosynthesis, highlighting the central role of the aromatase enzyme.

Caption: Experimental workflow of the in vivo study on this compound.

Comparative Data of Established Aromatase Inhibitors

For the purpose of comparison, the following table summarizes the characteristics of well-established, clinically approved aromatase inhibitors. This provides a benchmark against which any potential new inhibitor would need to be evaluated.

| Inhibitor | Type | Mechanism of Action | IC50 |

| Letrozole | Non-steroidal | Reversible, competitive inhibitor | ~2.5 nM |

| Anastrozole | Non-steroidal | Reversible, competitive inhibitor | ~15 nM |

| Exemestane | Steroidal | Irreversible, mechanism-based inactivator | ~30 nM |

Note: IC50 values can vary depending on the specific assay conditions.

Summary of Findings for this compound

The following table summarizes the current state of evidence regarding the biological effects of this compound.

| Feature | Finding | Supporting Evidence |

| Aromatase Inhibition | Evidence suggests it is not a direct aromatase inhibitor. | Macedo et al. (2007) in vivo study.[2] |

| Anti-Tumor Activity | Demonstrates inhibition of estrogen-induced mammary tumorigenesis. | Macedo et al. (2007) in vivo study.[2] |

| Quantitative Data (IC50/Ki) | No peer-reviewed data available for direct aromatase inhibition. | Literature search. |

Conclusion and Future Directions

The available scientific evidence does not support the classification of this compound as a direct aromatase inhibitor. The primary in vivo research indicates that its anti-tumor effects in estrogen-responsive breast cancer models occur through a mechanism independent of aromatase inhibition.[2] The claims of potent aromatase inhibition by some commercial suppliers are not substantiated by published, peer-reviewed data.

For researchers and drug development professionals, it is crucial to rely on robust, validated data. The mechanism of action of this compound in inhibiting mammary tumorigenesis remains an area for further investigation. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its therapeutic potential. Direct, in vitro enzymatic assays would be required to definitively rule out any weak interaction with the aromatase enzyme, but the current body of evidence points towards other mechanisms of action.

References

Solubility of 4-Chlorophenylacetic acid in different solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 4-Chlorophenylacetic acid in various solvents. The information is curated for researchers, scientists, and professionals in drug development who require precise solubility data for formulation, purification, and analytical method development. This document presents available quantitative data, details experimental protocols for solubility determination, and offers visualizations to illustrate key processes.

Core Data Presentation

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and route of administration. While comprehensive, temperature-dependent solubility data for this compound is not extensively available in the public domain, this guide compiles the existing quantitative information to serve as a valuable resource.

Table 1: Quantitative Solubility of this compound in Various Solvents at Ambient Temperature

| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |

| Ethanol | 100 | Not Specified | Clear, faintly yellow solution. |

| Methanol | ≥ 10 | Not Specified | A 1% solution is noted; a separate source indicates a 10% solution is clear. |

| Chloroform | 50 | Not Specified | Indicated as 5% solubility. |

| Dimethyl Sulfoxide (DMSO) | 100 | Not Specified | - |

Note on Data Limitations: The available quantitative data for this compound is limited. The temperatures for these solubility measurements were not consistently specified in the source literature and are assumed to be at or near ambient conditions (approximately 20-25 °C). For a more comprehensive understanding, further experimental determination of solubility across a wider range of solvents and temperatures is recommended.

Comparative Solubility Data: 2-Chlorophenylacetic Acid

To provide a broader context for the solubility behavior of chlorophenylacetic acids, data for the structurally similar isomer, 2-Chlorophenylacetic acid, is presented below. A detailed study determined its solubility in twelve different solvents at temperatures ranging from 273.15 K to 318.15 K.[1] This data can offer valuable insights into the potential solubility characteristics of the 4-chloro isomer.

The solubility of 2-Chlorophenylacetic acid was found to increase with temperature in all tested solvents.[1] The general order of solubility in different solvents at a given temperature was observed as: 2-butanone (B6335102) > acetone (B3395972) > isopropanol (B130326) > ethyl acetate (B1210297) > n-propanol > isobutanol > n-butanol > acetonitrile (B52724) > toluene (B28343) > ethylbenzene (B125841) > cyclohexane (B81311) > water.[1] This trend highlights the compound's preference for more polar organic solvents over nonpolar ones and its limited solubility in water.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid solvent. It is considered the "gold standard" for its accuracy and reliability. The following is a detailed protocol for this method.

1. Materials and Equipment:

-

This compound (solute)

-

Selected solvents of high purity

-

Analytical balance

-

Vials or flasks with airtight seals

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation: An excess amount of this compound is added to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: The vials are securely sealed and placed in a constant temperature shaker or incubator. They are agitated for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The temperature should be precisely controlled and monitored throughout the experiment.

-

Phase Separation: After equilibration, the vials are removed from the shaker. The undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation at a high speed to pellet the excess solid.

-

Sample Collection and Filtration: A clear supernatant is carefully withdrawn using a syringe. To ensure no particulate matter is included in the analysis, the collected supernatant is then filtered through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

-

Quantification: The concentration of this compound in the filtered saturated solution is determined using a validated analytical method, most commonly HPLC. A calibration curve is generated using standard solutions of known concentrations to ensure accurate quantification.

-

Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Visualizations

To further clarify the experimental workflow, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Logical relationship of factors influencing the solubility of this compound.

References

Unveiling the Solid-State Architecture of 4-Chlorophenylacetic Acid: A Crystallographic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4-Chlorophenylacetic acid, a compound of interest in pharmaceutical and agrochemical research. By examining its three-dimensional arrangement in the solid state, we can gain crucial insights into its physicochemical properties, which are paramount for its application in drug development and materials science. This document outlines the precise molecular geometry, intermolecular interactions, and the experimental procedures used to determine its structure.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains a single molecule of this compound. The key crystallographic data and unit cell parameters are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.231(1) |

| b (Å) | 4.971(1) |

| c (Å) | 14.174(2) |

| α (°) | 90 |

| β (°) | 108.79(1) |

| γ (°) | 90 |

| Volume (ų) | 749.1 |

| Z | 4 |

| Radiation type | CuKα |

| Wavelength (Å) | 1.54180 |

Molecular Geometry

The determined crystal structure provides precise measurements of bond lengths and angles within the this compound molecule. These values are critical for understanding the molecule's conformation and reactivity. A selection of key intramolecular distances and angles is presented below.

Table of Selected Bond Lengths

| Bond | Length (Å) |

| Cl(1) - C(4) | 1.741(2) |

| C(7) - C(8) | 1.510(3) |

| C(8) - O(1) | 1.306(3) |

| C(8) - O(2) | 1.216(3) |

| C(1) - C(7) | 1.512(3) |

Table of Selected Bond Angles

| Angle | Value (°) |

| C(3) - C(4) - Cl(1) | 119.3(2) |

| C(5) - C(4) - Cl(1) | 119.4(2) |

| C(1) - C(7) - C(8) | 112.9(2) |

| O(1) - C(8) - O(2) | 122.9(2) |

| O(1) - C(8) - C(7) | 112.5(2) |

| O(2) - C(8) - C(7) | 124.6(2) |

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of this compound is primarily governed by strong hydrogen bonding interactions involving the carboxylic acid functional groups. This leads to the formation of a well-defined supramolecular architecture.

Hydrogen Bonding

The most prominent intermolecular interaction is the classic carboxylic acid dimer motif. Two molecules of this compound are linked via a pair of O-H···O hydrogen bonds, forming a centrosymmetric R²₂(8) ring. This robust interaction is a key feature in the crystal structures of many carboxylic acids and plays a significant role in the overall stability of the crystalline lattice.

The diagram below illustrates the hydrogen bonding network and the resulting dimeric assembly.

Experimental Protocols

While the specific details of the original crystallization experiment were not fully available, a general and effective protocol for obtaining single crystals of small organic molecules like this compound is described below. This is followed by a summary of the X-ray diffraction data collection and structure refinement process, based on the information available in the crystallographic data file.

Crystallization

High-quality single crystals of this compound suitable for X-ray diffraction can be grown using slow evaporation from a suitable solvent.

Materials:

-

This compound (high purity)

-

Solvent (e.g., ethanol, methanol, acetone, or a mixture such as ethanol/water)

-

Small, clean glass vial

-

Septum or loose-fitting cap

Procedure:

-

Prepare a saturated or near-saturated solution of this compound in the chosen solvent at room temperature. Gentle warming may be used to aid dissolution, followed by cooling to room temperature.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean glass vial.

-

Cover the vial with a septum pierced with a needle or a cap that is not tightly sealed to allow for slow evaporation of the solvent.

-

Place the vial in a location free from vibrations and significant temperature fluctuations.

-

Monitor the vial over several days to weeks for the formation of single crystals.

The workflow for a typical crystallization experiment is outlined in the diagram below.

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a goniometer. X-ray diffraction data were collected at room temperature using a diffractometer equipped with a CuKα radiation source.

Data Collection:

-

Instrument: Four-circle diffractometer

-

Radiation: CuKα (λ = 1.54180 Å)

-

Temperature: 293 K

-

Data Collection Method: ω-2θ scans

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final refinement converged to a low R-factor, indicating a high-quality structural model.

This detailed crystallographic analysis of this compound provides a solid foundation for understanding its solid-state behavior, which is essential for its rational design and application in various fields of chemical science.

Toxicological Profile of 4-Chlorophenylacetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chlorophenylacetic acid (4-CPA), a chlorinated derivative of phenylacetic acid, has garnered attention for its potential therapeutic applications, including as an antitumor agent. This technical guide provides a comprehensive overview of the current toxicological data on 4-CPA to support its evaluation for drug development. The available data indicates that 4-CPA possesses moderate acute toxicity. Its primary mechanism of action appears to be the inhibition of aromatase and interference with estrogen signaling pathways. While comprehensive data on chronic, reproductive, and developmental toxicity for 4-CPA is limited, information from structurally related compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) offers valuable insights into its potential long-term effects. Further targeted studies are warranted to fully characterize the safety profile of this compound.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 1878-66-6 |

| Molecular Formula | C₈H₇ClO₂ |

| Molecular Weight | 170.59 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 102-105 °C |

| Solubility | Soluble in ethanol |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

While specific toxicokinetic studies for this compound are not extensively detailed in the public domain, general principles of absorption, distribution, metabolism, and excretion (ADME) for chlorophenoxy acids can be inferred. These compounds are generally well-absorbed orally, distributed to various tissues, metabolized in the liver, and excreted primarily via the urine.[1][2][3] The following diagram illustrates a generalized workflow for a toxicokinetics study.

References

Environmental Fate and Persistence of 4-Chlorophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenylacetic acid (4-CPAA) is a halogenated aromatic compound with applications in various industrial and pharmaceutical sectors. As with many synthetic compounds, understanding its environmental fate and persistence is crucial for assessing its potential ecological impact. This technical guide provides an in-depth overview of the current scientific understanding of the biodegradation, photodegradation, hydrolysis, and soil sorption of 4-CPAA. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals involved in environmental risk assessment and management.

Physicochemical Properties of this compound

A foundational understanding of the environmental behavior of 4-CPAA begins with its physicochemical properties. These properties influence its distribution and persistence in various environmental compartments.

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClO₂ | |

| Molecular Weight | 170.59 g/mol | |

| Water Solubility | Data not available for 4-CPAA. For the related 4-chlorophenoxyacetic acid: 620-900 mg/L at 25°C. | |

| Vapor Pressure | Data not available for 4-CPAA. For the related 4-chlorophenoxyacetic acid: 3.2 x 10⁻⁴ mm Hg at 25°C. | |

| pKa | Data not available for 4-CPAA. For the related 4-chlorophenoxyacetic acid: 3.56. | |

| Log Kow (Octanol-Water Partition Coefficient) | Data not available for 4-CPAA. For the related 4-chlorophenoxyacetic acid: 2.6-2.8 (at pH 1). |

Biodegradation

The primary mechanism for the environmental breakdown of 4-CPAA is microbial degradation. Certain microorganisms have demonstrated the ability to utilize this compound as a source of carbon and energy.

Aerobic Biodegradation

Under aerobic conditions, bacterial species, particularly from the genus Pseudomonas, play a significant role in the degradation of 4-CPAA.

Key Microorganism: Pseudomonas sp. strain CBS3 has been identified as capable of utilizing this compound as its sole source of carbon and energy.[1]

Metabolic Pathway: The degradation of 4-CPAA by Pseudomonas sp. strain CBS3 proceeds through a meta-cleavage pathway. A key intermediate in this process is homoprotocatechuic acid .[1] The pathway also involves the formation of chlorohydroxyphenylacetic acid isomers, specifically 3-chloro-4-hydroxyphenylacetic acid and 4-chloro-3-hydroxyphenylacetic acid.[1] The enzymes involved in these degradation pathways are inducible.[1]

Experimental Protocol for Aerobic Biodegradation Study

A standardized protocol to assess the aerobic biodegradation of 4-CPAA in a laboratory setting is outlined below.

1. Microorganism and Culture Conditions:

-

Inoculum: Pseudomonas sp. strain CBS3.

-

Growth Medium: A minimal salts medium with 4-CPAA as the sole carbon source. The composition of a suitable medium can be adapted from studies on the degradation of similar aromatic compounds.

-

Culture Conditions: Cultures are incubated at a controlled temperature (e.g., 30°C) with continuous shaking to ensure aeration.

2. Experimental Setup:

-

Batch Cultures: Set up triplicate flasks for each condition (e.g., different initial concentrations of 4-CPAA). Include a sterile control (no inoculum) to account for abiotic degradation and a control with an alternative carbon source to confirm microbial viability.

-

Sampling: Collect samples at regular intervals to monitor the concentration of 4-CPAA and potential metabolites.

3. Analytical Methods:

-

Quantification of 4-CPAA and Metabolites: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (LC-MS) is a suitable method.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with a small percentage of formic acid for better peak shape) is typically used.

-

Column: A C18 reverse-phase column is appropriate for separating these compounds.

-

Detection: UV detection at a wavelength corresponding to the maximum absorbance of 4-CPAA or MS detection for higher sensitivity and identification of metabolites.

-

-

Chloride Ion Release: The stoichiometric release of chloride ions can be measured using an ion-selective electrode or ion chromatography to confirm the cleavage of the carbon-chlorine bond.

4. Data Analysis:

-

Calculate the degradation rate and half-life of 4-CPAA from the concentration-time data.

-

Identify and quantify the major metabolites to elucidate the degradation pathway.

Photodegradation

Photodegradation, or photolysis, is the breakdown of molecules by light. The susceptibility of 4-CPAA to this process in the environment is an important aspect of its persistence.

While specific quantitative data on the photodegradation of 4-CPAA is limited, studies on the structurally similar 4-chlorophenoxyacetic acid (4-CPA) indicate that it undergoes degradation upon exposure to sunlight, with a reported 30% loss in 24 hours. This suggests that photodegradation is a relevant environmental fate process for chlorophenylacetic acids.

Quantitative Data on Photodegradation of 4-CPAA:

-

Quantum Yield (Φ): Data not available.

-

Half-life (t½): Data not available.

Experimental Protocol for Photodegradation Study

The following protocol, based on general principles of photochemistry, can be used to determine the photodegradation rate and quantum yield of 4-CPAA.

1. Experimental Setup:

-

Reaction Vessel: A quartz reactor to allow for the transmission of UV light.

-

Light Source: A lamp that simulates the solar spectrum or a specific UV wavelength for mechanistic studies. The light intensity should be measured using a radiometer.

-

Solution: Prepare a solution of 4-CPAA in purified water. Include a dark control to account for any degradation not induced by light.

-

Temperature Control: Maintain a constant temperature throughout the experiment.

2. Sampling and Analysis:

-

Collect samples at various time points during irradiation.

-

Analyze the concentration of 4-CPAA using HPLC-UV or LC-MS as described in the biodegradation protocol.

3. Data Analysis:

-

Determine the photodegradation rate constant from the change in 4-CPAA concentration over time.

-

Calculate the quantum yield, which is the number of molecules degraded per photon absorbed. This requires knowledge of the molar absorption coefficient of 4-CPAA at the irradiation wavelength and the incident light intensity.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is often dependent on pH and temperature.

Information on the abiotic hydrolysis of 4-CPAA under environmental conditions is scarce. For many organic compounds, hydrolysis rates can be slow at neutral pH and ambient temperatures. However, the presence of the carboxylic acid group and the chlorine substituent may influence its susceptibility to hydrolysis.

Quantitative Data on Hydrolysis of 4-CPAA:

-

Rate Constants (k): Data not available.

-

Half-life (t½): Data not available.

Experimental Protocol for Hydrolysis Study

A standard protocol to assess the hydrolysis of 4-CPAA at different pH values and temperatures is described below, following OECD Guideline 111.

1. Experimental Setup:

-

Reaction Solutions: Prepare sterile buffer solutions at a range of pH values (e.g., 4, 7, and 9).

-

Test Substance: Add a known concentration of 4-CPAA to each buffer solution.

-